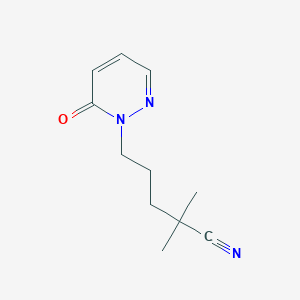
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, also known as BMDP, is a chemical compound that belongs to the class of pyrrolidinophenone derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.
Mechanism of Action
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By increasing the levels of dopamine, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can enhance these processes, leading to improved cognitive function and motor performance.
Biochemical and Physiological Effects
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved memory retention. It has also been shown to have anxiolytic and antidepressant-like effects, which makes it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione in lab experiments is its potent dopamine reuptake inhibitory properties, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is its potential for abuse, which means that researchers need to take appropriate safety measures to prevent its misuse.
Future Directions
There are several future directions for the study of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the pharmacological properties of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione and its potential side effects. Additionally, research on the synthesis of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione analogs may lead to the development of more potent and selective dopamine reuptake inhibitors with improved therapeutic potential.
Conclusion
In conclusion, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its pharmacological properties and potential side effects.
Synthesis Methods
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dimethylphenol with methylamine and ethyl glyoxylate. The resulting product is then subjected to acid hydrolysis and decarboxylation to obtain 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione. The synthesis method of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to act as a potent dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This property makes 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8-4-5-9(14)6-10(8)15-11(16)7-13(2,3)12(15)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFZCWSRGPQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=O)CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)



![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)
![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)

![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)